
Methyl (3-fluorobenzyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-fluorobenzyl)alaninate: is an organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to an alaninate moiety, making it a derivative of alanine. It is primarily used in research settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl (3-fluorobenzyl)alaninate typically involves the esterification of alanine with 3-fluorobenzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent .
Industrial Production Methods:
The use of automated reactors and continuous flow systems could enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl (3-fluorobenzyl)alaninate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom in the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (3-fluorobenzyl)alaninate is primarily used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in studies involving:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Investigating the effects of fluorinated compounds on biological systems.
Medicinal Chemistry: Exploring potential therapeutic applications and drug development.
Material Science: Developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (3-fluorobenzyl)alaninate involves its interaction with various molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active alanine derivative, which can participate in metabolic processes .
Comparación Con Compuestos Similares
- Methyl (3-chlorobenzyl)alaninate
- Methyl (3-bromobenzyl)alaninate
- Methyl (3-iodobenzyl)alaninate
Comparison:
Methyl (3-fluorobenzyl)alaninate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro, bromo, and iodo counterparts .
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
methyl 2-[(3-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)15-2)13-7-9-4-3-5-10(12)6-9/h3-6,8,13H,7H2,1-2H3 |
Clave InChI |
XRSUDUGDFPDERY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)NCC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


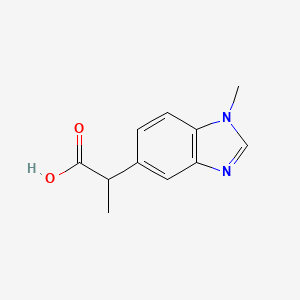
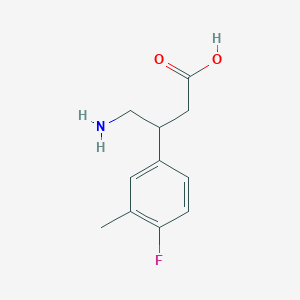

![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)

![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
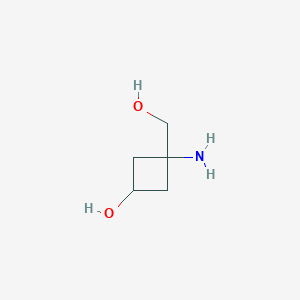
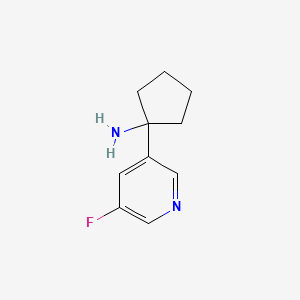
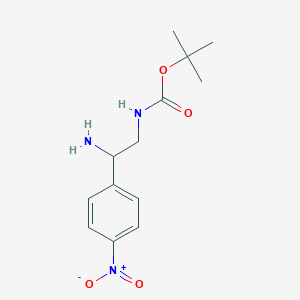

![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

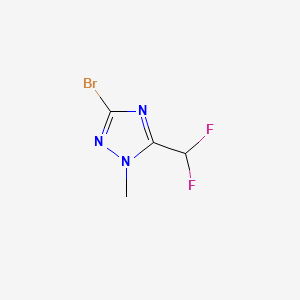
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
